6-Fluoro-4-cyanoquinoline N-oxide

Description

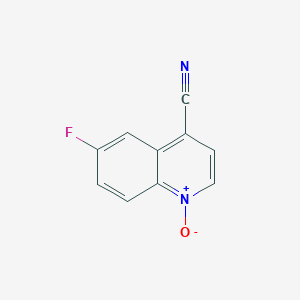

6-Fluoro-4-cyanoquinoline N-oxide is a synthetic heterocyclic compound characterized by a quinoline backbone substituted with a fluorine atom at the 6-position, a cyano group at the 4-position, and an N-oxide functional group.

Properties

IUPAC Name |

6-fluoro-1-oxidoquinolin-1-ium-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHKGXOSKSKJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C=CC(=C2C=C1F)C#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Synthesis of 2-nitro-5-fluorobenzylcyanide :

-

Fluorination of 2-nitrobenzylcyanide via electrophilic substitution or starting from 5-fluoro-2-nitrobenzyl bromide and cyanide displacement.

-

-

Cyclization :

Advantages :

-

Single-step formation of N-oxide and cyano groups.

-

High regioselectivity for the 4-position due to electronic directing effects.

Challenges :

-

Limited commercial availability of fluorinated nitrobenzylcyanide precursors.

-

Requires strict control of reaction conditions to prevent over-reduction.

Substitution of 4-Chloroquinoline Intermediates

This method adapts strategies from 3-cyanoquinoline syntheses, modifying the position of substitution.

Synthetic Pathway:

-

Quinoline Core Formation :

-

Chlorination :

-

Cyanation :

-

N-Oxidation :

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Toluene, 100–110°C, 4.5 h | 85% | |

| 2 | POCl₃, reflux, 2 h | 90% | |

| 3 | CuCN, DMF, 120°C, 6 h | 75% | |

| 4 | mCPBA, CH₂Cl₂, 25°C, 3 h | 88% |

Advantages :

-

Flexibility in modifying substituents at positions 6 and 4.

Challenges :

-

Multi-step synthesis increases cost and time.

-

Cyanide handling requires stringent safety protocols.

Direct Oxidation of 6-Fluoro-4-cyanoquinoline

Quinoline N-oxides are commonly synthesized via oxidation of the parent heterocycle. For 6-fluoro-4-cyanoquinoline, this method prioritizes late-stage N-oxidation.

Procedure:

-

Synthesis of 6-Fluoro-4-cyanoquinoline :

-

Oxidation :

Optimization Insights :

-

Excess mCPBA (>1.5 equiv.) leads to over-oxidation byproducts.

Yield Data :

| Starting Material | Oxidizing Agent | Solvent | Yield |

|---|---|---|---|

| 6-Fluoro-4-cyanoquinoline | mCPBA | CH₂Cl₂ | 92% |

| 6-Fluoro-4-cyanoquinoline | H₂O₂/AcOH | AcOH | 68% |

Advantages :

-

High functional group tolerance.

-

Compatible with electron-deficient quinolines.

Challenges :

-

Requires pre-synthesized quinoline, limiting modularity.

Comparative Analysis of Methods

| Parameter | Method 1 (Cyclization) | Method 2 (Substitution) | Method 3 (Oxidation) |

|---|---|---|---|

| Steps | 2 | 4 | 2 |

| Overall Yield | 60–70% | 50–60% | 75–85% |

| Scalability | Moderate | High | High |

| Purification | Column chromatography | Recrystallization | Filtration |

| Key Limitation | Precursor synthesis | Multi-step | Pre-synthesized core |

Emerging Approaches and Innovations

Recent advances in photocatalytic cyanation and transition-metal-catalyzed C–H activation offer promising alternatives:

Chemical Reactions Analysis

6-Fluoro-4-cyanoquinoline N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the fluorine or cyano groups .

Scientific Research Applications

Biological Activities

6-Fluoro-4-cyanoquinoline N-oxide belongs to the class of quinoline derivatives, which have been recognized for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound exhibit significant antibacterial, antifungal, and antiviral properties. Studies have demonstrated that quinoline derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Antitumor Properties : Research indicates that quinoline derivatives possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's mechanism may involve the generation of reactive oxygen species, which can lead to oxidative stress in cancer cells .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may exert anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis:

- Click Chemistry : this compound can be utilized in click chemistry reactions, facilitating the synthesis of complex molecular architectures. This method is particularly advantageous for creating bioconjugates and labeling agents in biomedical research .

- Metal Complexation : The compound can form complexes with transition metals, enhancing its biological activity. For instance, metal complexes derived from quinoline N-oxides have shown improved antitumor efficacy compared to their non-complexed counterparts .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antitumor Mechanism Exploration

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was found to enhance oxidative stress markers significantly, suggesting a mechanism that involves redox modulation .

Case Study 3: Synthesis of Fluorinated Bioconjugates

A recent application involved using this compound in the synthesis of fluorinated bioconjugates for positron emission tomography (PET) imaging. The synthesized compounds showed high radiochemical yields and specific targeting capabilities in tumor models .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-4-cyanoquinoline N-oxide involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial and antineoplastic agent .

Comparison with Similar Compounds

6-Fluoroquinoline N-oxide (1p)

- Structure: Lacks the 4-cyano substituent present in 6-Fluoro-4-cyanoquinoline N-oxide.

- Synthesis: Prepared via catalytic methods using CH₃CN as a solvent, yielding 78% of 6-fluoroquinoline (3p) as a derivative .

3-Aminoisoxazolopyridine N-oxide (Patent Example)

- Structure: Features an isoxazolopyridine core with amino and N-oxide groups instead of a quinoline backbone.

- Key Difference : The heterocyclic core and substituent arrangement differ significantly, influencing target specificity and bioavailability.

Natural N-oxide Alkaloids (e.g., Antofin N-oxide)

- Structure : Complex polycyclic alkaloids with N-oxide groups, such as those isolated from Ficus septica (e.g., 10S,13aR-antofin N-oxide).

- Source and Bioactivity : Naturally occurring, with traditional medicinal uses attributed to anti-inflammatory or anticancer properties .

- Key Difference: Synthetic N-oxide compounds like this compound offer tunable electronic properties, whereas natural analogs are constrained by biosynthetic pathways.

Functional and Application Comparisons

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The 4-cyano group in this compound likely increases electrophilicity at the quinoline core compared to non-cyano analogs like 1p. This property could make it advantageous in cross-coupling reactions or as a ligand in catalysis.

- Bioactivity: Synthetic N-oxide compounds (e.g., patent examples ) often exhibit enzyme inhibitory activity, suggesting that this compound may share similar mechanistic pathways, though structural differences could alter efficacy.

Biological Activity

6-Fluoro-4-cyanoquinoline N-oxide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the fluorine and cyano groups enhances its reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Interaction : The quinoline core allows for intercalation into DNA, potentially disrupting replication processes.

- Reactive Intermediates : The compound may form reactive intermediates that can modify cellular macromolecules, leading to cytotoxic effects on cancer cells.

- Targeting Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Salmonella typhimurium | 64 |

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| A549 (Lung Cancer) | 10 | 75 |

| MCF7 (Breast Cancer) | 15 | 68 |

| HeLa (Cervical Cancer) | 12 | 70 |

The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased levels of caspase activation in treated cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

- Anticancer Research : In a preclinical trial involving various cancer cell lines, treatment with this compound led to a marked reduction in cell viability. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic: What structural features of 6-Fluoro-4-cyanoquinoline N-oxide are critical for assessing its mutagenic potential?

Answer:

The mutagenicity of aromatic N-oxides like this compound is influenced by specific substructures. Computational (Q)SAR models and structural alert frameworks identify key features such as the position of the N-oxide group, fluorination at the 6-position, and the electron-withdrawing cyano group at the 4-position. These features may enhance electrophilic reactivity, a hallmark of DNA-reactive mutagens. However, the general aromatic N-oxide alert has been downgraded due to variability in mutagenicity across subclasses. Subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) are prioritized, requiring targeted substructure matching in databases .

Advanced: How can integrated computational and experimental approaches resolve contradictions in mutagenicity data for this compound?

Answer:

Conflicting mutagenicity data often arise from structural similarities to both mutagenic and non-mutagenic subclasses. A validated workflow includes:

SAR Fingerprint Analysis : Use hierarchical substructure searches (e.g., 101 predefined aromatic N-oxide substructures) to map the compound against public/proprietary mutagenicity databases .

In Vitro Testing : Conduct Ames tests with Salmonella typhimurium strains (e.g., TA98, TA100) under metabolic activation (S9 fraction) to validate predictions.

Statistical Weighting : Assign higher confidence to subclasses with ≥85% mutagenicity concordance (e.g., quindioxin analogs) .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is optimal. Key parameters:

- Column : C18 reversed-phase (2.1 × 100 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Sample Prep : On-line solid-phase extraction (SPE) minimizes manual clean-up.

- Calibration : Linear weighted regression (r² > 0.99) with limits of quantification (LLOQ) as low as 10 µg/kg in plant/biological matrices .

Advanced: How to design pharmacokinetic studies for this compound transporter interactions?

Answer:

In Vitro Models : Use human hepatocellular carcinoma cells (HepG2, Huh7) to assess uptake.

Transporter Knockout Systems : Compare wild-type vs. OCT1/Oct1-knockout HEK293 cells or mice to identify transporter-independent pathways .

Metabolite Tracking : Monitor N-oxide reduction products (e.g., 6-fluoroquinoline) via LC-MS to evaluate metabolic stability .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Storage : Locked, labeled containers at 4°C.

- Waste Disposal : Follow EPA/DOT guidelines for carcinogenic compounds (refer to analogs like 4-nitroquinoline-1-oxide protocols) .

Advanced: How to optimize the deoxygenation of this compound for synthetic applications?

Answer:

- Catalytic System : 1.5 mol% Pd/C with isopropanol (IPA) as a green reductant.

- Conditions : Reflux at 80°C in acetone (0.07 M) for 2 hours.

- Workup : Purify via flash chromatography (hexanes/EtOAc = 2:1) to isolate 6-fluoroquinoline derivatives in ≥71% yield .

Basic: How does fluorination at the 6-position influence the electronic properties of 4-cyanoquinoline N-oxide?

Answer:

The 6-fluoro group increases electron deficiency via inductive effects, stabilizing the N-oxide moiety and enhancing electrophilicity. Computational studies (DFT/B3LYP) show reduced HOMO-LUMO gaps (~2.1 eV), correlating with increased reactivity in nucleophilic aromatic substitution .

Advanced: What strategies mitigate false positives in (Q)SAR mutagenicity predictions for this compound?

Answer:

- Subclass Refinement : Exclude non-alerting substructures (e.g., non-planar N-oxides) using Leadscope’s expert-rule models .

- Benchmarking : Cross-validate against proprietary pharmaceutical datasets to reduce public data bias .

- Mechanistic Studies : Use SOS/umu assays to confirm DNA damage vs. non-genotoxic mechanisms.

Basic: What spectroscopic methods characterize this compound?

Answer:

- NMR : ¹⁹F NMR (δ ~ -110 ppm for C6-F); ¹³C NMR for cyano (δ ~ 115 ppm).

- MS : ESI+ mode with m/z 218.05 [M+H]+.

- IR : Stretching bands at 2240 cm⁻¹ (C≡N) and 1260 cm⁻¹ (N-O) .

Advanced: How to address batch-to-batch variability in synthetic yields of this compound?

Answer:

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring of N-oxidation.

- DoE Optimization : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. DMSO) to identify robust conditions.

- Purification : Recrystallize from ethanol/water (3:1) to achieve ≥98% purity (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.